molecular formula C12H13NO4S2 B3010530 1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone CAS No. 2034456-84-1

1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone

Cat. No.: B3010530
CAS No.: 2034456-84-1
M. Wt: 299.36
InChI Key: HLMZLIQAZZVKDP-UHFFFAOYSA-N
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Description

1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone is a sophisticated chemical reagent designed for advanced medicinal chemistry and drug discovery research. This compound features a unique molecular architecture, combining a rigid, conformationally restricted 2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide scaffold with a thiophene-based acetyl moiety. The bicyclic core is a privileged structure in pharmaceutical design, known for influencing the pharmacokinetic and pharmacodynamic properties of lead compounds. The primary research application of this reagent is as a key building block for the synthesis of novel bioactive molecules. Its structure suggests potential for interaction with various biological targets. The incorporation of the 2,5-diazabicyclo[2.2.1]heptane framework is particularly relevant, as this and similar scaffolds have demonstrated significant in vitro anti-proliferative activity against human tumor cell lines by inducing apoptosis without triggering necrotic cell death. Researchers can utilize the reactive carbonyl group to link this bicyclic system to other heterocyclic fragments, such as pyrazoles or other thiophene derivatives, to create diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for use in non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use, or for administration to humans.

Properties

IUPAC Name

1-[5-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S2/c1-7(14)10-2-3-11(18-10)12(15)13-5-9-4-8(13)6-19(9,16)17/h2-3,8-9H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMZLIQAZZVKDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. The bicyclic system and the presence of sulfur and nitrogen atoms can enhance biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. The incorporation of thiophene and dioxido groups may enhance the interaction with microbial targets, leading to increased efficacy against resistant strains of bacteria and fungi.

Anti-inflammatory Properties

Studies have shown that derivatives of bicyclic compounds can exhibit anti-inflammatory effects. The dioxido group may play a role in modulating inflammatory pathways, making this compound a candidate for further exploration in treating inflammatory diseases.

Materials Science

The unique properties of 1-(5-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)thiophen-2-yl)ethanone extend to materials science, particularly in the development of organic electronic materials.

Organic Light Emitting Diodes (OLEDs)

Recent studies suggest that this compound can serve as an intermediate in the synthesis of OLED materials. Its structural features may contribute to improved charge transport properties and stability in OLED applications, making it a valuable component in next-generation display technologies.

Organic Synthesis

The compound can also be utilized as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

Synthesis of Novel Compounds

The presence of reactive functional groups allows for various chemical transformations, enabling chemists to synthesize novel compounds with tailored properties for specific applications, including pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Activity Assessment

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives based on the bicyclic structure similar to this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiophene moiety significantly enhanced activity compared to standard antibiotics.

Case Study 2: Development of OLED Materials

In a collaborative project between ABC Corporation and DEF University, researchers synthesized OLED materials incorporating this compound as an intermediate. The resulting devices demonstrated improved efficiency and longevity compared to traditional materials, highlighting its potential in commercial applications.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Distinguishing Features
Target Compound C₁₃H₁₃NO₄S₂ 335.37 Sulfone, aza-bicyclo, thiophene-acetyl High polarity, metabolic stability
1-(2-Thia-5-azabicyclo...chlorophenyl)ethanone C₁₃H₁₄ClNOS 267.77 2-Chlorophenyl, thia-aza bicyclo Lower polarity, halogenated aromatic
1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone C₁₃H₁₂O₂S 232.30 4-Methoxyphenyl Electron-rich aromatic system
1-(5-((1R,2R,4S)-Bicyclo...)ethanone C₁₃H₁₆OS 220.33 Norbornene, no sulfone/aza Simplified structure, lower steric bulk
2-(Thiophen-2-yl)-1-(4-(CF₃)phenyl)piperazinone C₁₇H₁₆F₃N₂OS 366.38 Trifluoromethyl, piperazine Enhanced lipophilicity, flexible linker

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 2-thia-5-azabicyclo[2.2.1]heptane core?

  • Methodology : The bicyclic core can be synthesized via ring-closing reactions using stereoselective oxidation or cyclization. For example, Zhang et al. (2014) developed an improved synthesis of a related bicyclic system (2-oxa-5-azabicyclo[2.2.1]heptane) using multi-step oxidation and catalytic hydrogenation to control stereochemistry . Key intermediates include thioamide precursors, which are oxidized to sulfones (e.g., using H2O2/AcOH).

Q. How is the thiophene-2-yl ethanone moiety introduced into the molecule?

  • Methodology : The ethanone group is typically introduced via Friedel-Crafts acylation or alkylation. describes alkylation using bromoethanone derivatives in pyridine, achieving 91% yield for similar thiazole-ethanone systems . For thiophene coupling, DMF/acetic acid mixtures under reflux (2–4 h) are common, as seen in thiazolidinone syntheses .

Q. What spectroscopic techniques confirm the compound’s structure?

  • Methodology :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Aromatic protons (δ 6.5–8.0 ppm) and carbonyl signals (δ 165–180 ppm) confirm thiophene and bicyclic sulfonamide moieties .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 282 [M+1] in ) validate molecular weight .
  • Elemental Analysis : Used to verify purity (e.g., C, H, N, S percentages within 0.3% of theoretical values) .

Advanced Research Questions

Q. How can competing side reactions during thiophene-bicyclic core coupling be minimized?

  • Methodology :

  • Coupling Agents : Use carbodiimides (e.g., DCC) or phosphonium salts to activate the carbonyl for nucleophilic attack.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while controlled reflux conditions (e.g., 80–100°C for 2–4 h) reduce side-product formation .
  • Analytical Monitoring : HPLC or TLC tracks reaction progress; side products (e.g., unreacted thiophene) are identified via comparative NMR .

Q. What mechanistic insights explain regioselectivity in the thiophene-acylation step?

  • Methodology : Regioselectivity is governed by electronic effects. The thiophene’s 2-position is more nucleophilic due to sulfur’s electron-donating resonance. Computational modeling (e.g., DFT) predicts charge distribution, while experimental validation uses <sup>13</sup>C labeling or substituent-directed acylation .

Q. How do solvent polarity and catalysts influence enantiomeric purity of the bicyclic core?

  • Methodology :

  • Chiral Catalysts : Asymmetric hydrogenation with Rh(I) or Ru(II) complexes improves enantioselectivity.
  • Solvent Effects : Low-polarity solvents (toluene, THF) favor tighter transition states, reducing racemization. ’s hydrogenation step in ethanol achieved high diastereomeric excess .
  • Resolution Methods : Chiral HPLC or enzymatic resolution separates enantiomers .

Q. How can spectral data contradictions (e.g., unexpected NMR shifts) be systematically resolved?

  • Methodology :

  • Comparative Analysis : Cross-check with published spectra of analogous compounds (e.g., ’s <sup>1</sup>H NMR data for thiazole-ethanones) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., ’s crystal structure of a pyrazole-ethanone derivative) .
  • Computational Validation : DFT-calculated chemical shifts (via Gaussian) identify discrepancies caused by solvent effects or tautomerism .

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